molecular formula C18H14Cl2N2O5S B5033477 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate

2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate

Cat. No.: B5033477
M. Wt: 441.3 g/mol
InChI Key: WPXDYAJCMMWTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is a chemical compound that belongs to the class of organochlorine compounds. This compound is widely used in scientific research due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is not well understood. However, it is believed that this compound acts as a thiol-reactive agent and reacts with thiol-containing compounds to form a fluorescent product. This reaction is used in the detection of thiol-containing compounds in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound does not have any significant toxic effects on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate in lab experiments include its unique properties, such as its ability to react with thiol-containing compounds and its fluorescent properties. Additionally, this compound is relatively easy to synthesize and is commercially available. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to living organisms.

Future Directions

There are several future directions for the use of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of thiol-containing compounds in biological samples. Additionally, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is a complex process that involves several steps. The first step is the synthesis of 4-chloro-2-nitrobenzoic acid, which is then reacted with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. The second step involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 2-chloro-4-(4-morpholinyl)phenol to form this compound.

Scientific Research Applications

2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is widely used in scientific research due to its unique properties. This compound is used as a fluorescent probe for the detection of thiol-containing compounds. It is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Properties

IUPAC Name

[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 4-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O5S/c19-12-2-3-13(15(10-12)22(24)25)18(23)27-16-4-1-11(9-14(16)20)17(28)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXDYAJCMMWTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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